Esmolol-d7 Hydrochloride
Overview
Description
- Esmolol hydrochloride itself is chemically known as 4-(3-isopropylamino-2-hydroxypropoxy)benzeneacetate, with the molecular formula C₁₆H₂₅NO₄ and a molecular weight of 295.374 g/mol .
- It functions as a beta-adrenergic receptor blocker .
Esmolol-d7 (hydrochloride): is a stable isotope-labeled compound derived from Esmolol hydrochloride.
Biochemical Analysis
Biochemical Properties
Esmolol-d7 Hydrochloride functions as a beta-1 adrenergic receptor antagonist. It binds to beta-1 adrenergic receptors with high affinity, inhibiting the action of endogenous catecholamines like epinephrine and norepinephrine. This interaction leads to a decrease in heart rate and myocardial contractility. This compound also inhibits L-type calcium currents and fast sodium currents in cardiac myocytes, contributing to its antiarrhythmic properties .
Cellular Effects
This compound exerts significant effects on cardiac myocytes by reducing the force and rate of heart contractions. It influences cell signaling pathways by blocking beta-adrenergic receptors, which are crucial for the sympathetic nervous system’s regulation of cardiac function. This blockade results in decreased cyclic adenosine monophosphate (cAMP) levels, leading to reduced protein kinase A (PKA) activity and subsequent phosphorylation of target proteins. These changes impact gene expression and cellular metabolism, ultimately reducing myocardial oxygen demand and improving cardiac efficiency .
Molecular Mechanism
At the molecular level, this compound binds to beta-1 adrenergic receptors on the surface of cardiac myocytes. This binding prevents the activation of these receptors by endogenous catecholamines, thereby inhibiting the downstream signaling cascade. The inhibition of adenylate cyclase reduces cAMP production, leading to decreased PKA activity. This results in reduced phosphorylation of calcium channels and other proteins involved in cardiac contraction, thereby decreasing heart rate and contractility .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates rapid onset and short duration of action. Its effects are quickly reversible due to its rapid metabolism by esterases in red blood cells. Studies have shown that this compound remains stable under standard storage conditions and retains its efficacy over extended periods. Long-term studies indicate that it does not cause significant degradation or adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it effectively reduces heart rate and myocardial contractility without causing significant adverse effects. At higher doses, it can lead to hypotension and bradycardia. Studies have also shown that this compound can modulate the gut microbiome and reduce inflammation in septic conditions, highlighting its potential therapeutic benefits beyond cardiac applications .
Metabolic Pathways
This compound is rapidly metabolized by hydrolysis of its ester linkage, primarily by esterases in red blood cells. This metabolism produces an acid metabolite and methanol. The acid metabolite is further metabolized and excreted in the urine. The rapid metabolism of this compound contributes to its short duration of action and minimizes the risk of accumulation and toxicity .
Transport and Distribution
This compound is transported and distributed within the body primarily through the bloodstream. It binds to plasma proteins, which facilitates its distribution to target tissues, including the heart. The compound’s rapid metabolism ensures that it does not accumulate in tissues, reducing the risk of long-term adverse effects .
Subcellular Localization
This compound is localized primarily to the plasma membrane of cardiac myocytes, where it interacts with beta-1 adrenergic receptors. This localization is crucial for its function as a beta-blocker. The compound does not undergo significant post-translational modifications, and its activity is primarily determined by its binding affinity to the receptors .
Preparation Methods
- The synthetic route for Esmolol-d7 (hydrochloride) involves deuterium substitution during the synthesis of Esmolol hydrochloride.
- Industrial production methods typically follow established protocols for Esmolol hydrochloride, with deuterium incorporation at specific positions.
Chemical Reactions Analysis
- Esmolol-d7 (hydrochloride) can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions depend on the specific transformation.
- Major products formed from these reactions may include deuterium-labeled derivatives of Esmolol hydrochloride.
Scientific Research Applications
- Esmolol-d7 (hydrochloride) finds applications in both research and clinical settings:
Cardiology: Esmolol hydrochloride, as a beta-blocker, is used to manage arrhythmias and hypertension.
Pharmacokinetics Studies: Deuterium labeling aids in pharmacokinetic studies by allowing precise quantification.
Metabolic Studies: Researchers use Esmolol-d7 to investigate drug metabolism pathways.
Mechanism of Action
- Esmolol hydrochloride selectively blocks beta-adrenergic receptors.
- It reduces heart rate and contractility by inhibiting the effects of epinephrine and norepinephrine.
- The molecular targets are the beta₁-adrenergic receptors in cardiac tissue.
Comparison with Similar Compounds
- Esmolol-d7’s uniqueness lies in its deuterium labeling, which facilitates pharmacokinetic studies.
- Similar compounds include other beta-blockers like propranolol and metoprolol.
Properties
IUPAC Name |
methyl 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/i1D3,2D3,12D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNCWBANDDJJL-ODLOEXKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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